molecular formula C8H12N2O3 B8081340 tert-Butyl 3-oxo-2,3-dihydro-1H-pyrazole-1-carboxylate

tert-Butyl 3-oxo-2,3-dihydro-1H-pyrazole-1-carboxylate

Cat. No.: B8081340
M. Wt: 184.19 g/mol
InChI Key: NJBGXPJITDKQPS-UHFFFAOYSA-N
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Description

tert-Butyl 3-oxo-2,3-dihydro-1H-pyrazole-1-carboxylate: is a chemical compound with the molecular formula C8H12N2O3 It is a pyrazole derivative, characterized by a five-membered ring containing two nitrogen atoms and a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-oxo-2,3-dihydro-1H-pyrazole-1-carboxylate typically involves the reaction of pyrazole derivatives with tert-butyl esters. One common method involves the cyclization of hydrazones with tert-butyl acetoacetate under acidic conditions. The reaction is usually carried out in a solvent such as dichloromethane or ethanol, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes as in laboratory settings. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-oxo-2,3-dihydro-1H-pyrazole-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The tert-butyl ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce hydroxylated pyrazoles.

Scientific Research Applications

tert-Butyl 3-oxo-2,3-dihydro-1H-pyrazole-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 3-hydroxy-1H-pyrazole-1-carboxylate
  • tert-Butyl 5-oxo-1H-pyrazole-2-carboxylate

Uniqueness

tert-Butyl 3-oxo-2,3-dihydro-1H-pyrazole-1-carboxylate is unique due to its specific structural features, such as the presence of a keto group and a tert-butyl ester. These features confer distinct chemical reactivity and potential biological activities compared to similar compounds.

Properties

IUPAC Name

tert-butyl 5-oxo-1H-pyrazole-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O3/c1-8(2,3)13-7(12)10-5-4-6(11)9-10/h4-5H,1-3H3,(H,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJBGXPJITDKQPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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